CGP 71872

Description

Historical Context and Initial Characterization of CGP 71872

The development and characterization of this compound emerged from the need for selective tools to investigate the complex pharmacology of GABAB receptors. Early research aimed at identifying compounds that could specifically interact with these receptors to understand their physiological roles and potential as therapeutic targets. This compound was synthesized as a radioiodinated probe, specifically [125I]-CGP 71872, containing a photoactivatable azido (B1232118) group. This chemical design allowed for photoaffinity labeling experiments, a technique crucial for identifying and characterizing the proteins that bind to the compound. nih.govmedchemexpress.com Initial characterization using this labeled probe in rat brain membranes revealed two primary ligand-binding species with apparent molecular weights of approximately 130 kDa and 100 kDa. These were hypothesized to correspond to different forms of the GABAB receptor. nih.gov Further experiments, including competitive inhibition studies with known GABAB receptor ligands like GABA, saclofen, and baclofen (B1667701), demonstrated that [125I]-CGP 71872 binding exhibited the rank order and stereospecificity characteristic of the GABAB receptor, confirming its specificity. nih.gov

Overview of Gamma-Aminobutyric Acid Type B (GABAB) Receptors and Their Heterodimeric Nature

GABAB receptors are a class of G protein-coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory neurotransmission in the central nervous system (CNS). mdpi.comjst.go.jpfrontiersin.org Unlike ionotropic GABAA receptors, GABAB receptors exert their effects by coupling to Gi/o-type G proteins, which in turn modulate various effector systems, including inwardly rectifying potassium channels (Kir3) and voltage-gated calcium channels (Cav2.1, Cav2.2), and inhibit adenylyl cyclase activity. jst.go.jpguidetopharmacology.orged.ac.uked.ac.uk A defining characteristic of functional GABAB receptors is their obligate heterodimeric nature. mdpi.comjst.go.jpfrontiersin.orged.ac.ukguidetopharmacology.orgacs.organr.frpnas.orgfrontiersin.org They are formed by the co-assembly of two distinct subunits: GABAB1 and GABAB2. mdpi.comjst.go.jpfrontiersin.orged.ac.ukguidetopharmacology.orgacs.org This heterodimerization is a prerequisite for the formation of a functional receptor at the cell surface. jst.go.jpacs.orgpnas.org

The functional GABAB receptor is composed of two principal subunits, GABAB1 and GABAB2. mdpi.comjst.go.jpguidetopharmacology.orged.ac.ukguidetopharmacology.org The GABAB1 subunit contains the orthosteric binding site for GABA and other agonists and antagonists within its extracellular Venus Flytrap (VFT) domain. mdpi.comed.ac.uked.ac.ukguidetopharmacology.org When expressed alone, GABAB1 can bind ligands, but its affinity for agonists is significantly lower compared to the native heterodimer. ed.ac.uked.ac.ukguidetopharmacology.org The GABAB2 subunit, while not primarily responsible for agonist binding, is essential for the functional expression of the receptor at the cell surface and for mediating G protein coupling and subsequent signal transduction. frontiersin.orged.ac.uknih.govresearchgate.net Co-expression of GABAB1 and GABAB2 subunits facilitates the transport of GABAB1 to the cell surface, as GABAB2 masks an endoplasmic reticulum (ER) retention signal present in the C-terminus of GABAB1. mdpi.comed.ac.ukpnas.org

The GABAB1 subunit exists in multiple isoforms, with the most prominent being GABAB1a and GABAB1b, which are generated by alternative splicing. ed.ac.uked.ac.ukguidetopharmacology.orgfrontiersin.org These isoforms differ in their N-terminal regions, with GABAB1a possessing two "sushi" domains that are absent in GABAB1b. ed.ac.ukfrontiersin.org These isoforms exhibit differential localization and contribute to distinct functions of native GABAB receptors. ed.ac.ukguidetopharmacology.org

The functional assembly of GABAB receptors as heterodimers of GABAB1 and GABAB2 subunits is critical for their proper function. jst.go.jpfrontiersin.orged.ac.ukacs.orgpnas.orgfrontiersin.org The interaction between the two subunits is mediated by coiled-coil domains in their intracellular C-termini. ed.ac.ukacs.orgpnas.org This coiled-coil interaction is sufficient to drive heterodimer formation and is necessary for masking the ER retention signal in GABAB1, allowing the complex to be transported to the cell surface. mdpi.comed.ac.ukacs.orgpnas.org The heterodimerization ensures that both the ligand-binding site on GABAB1 and the G protein-coupling domain on GABAB2 are present in close proximity, enabling efficient signal transduction upon agonist binding. frontiersin.orgresearchgate.net While the primary functional unit is the heterodimer, there is also evidence suggesting that GABAB receptors can form higher-order assemblies, such as dimers of heterodimers, which may influence receptor efficacy. guidetopharmacology.organr.fr

Structure

2D Structure

Properties

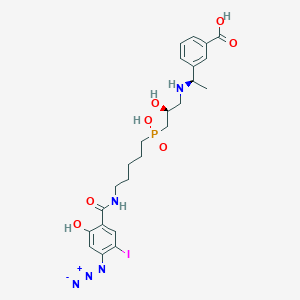

Molecular Formula |

C24H31IN5O7P |

|---|---|

Molecular Weight |

659.4 g/mol |

IUPAC Name |

3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |

InChI |

InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1 |

InChI Key |

IHFUJPDKHJTHGQ-QAPCUYQASA-N |

SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CGP 71872 CGP-71872 CGP71872 |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interaction Dynamics of Cgp 71872

Ligand Classification and Binding Modality of CGP 71872

This compound is a synthetic organic compound specifically designed for the study of GABAB receptors. graphpad.com Its classification is twofold: it functions as a photoaffinity ligand, which allows for the covalent labeling of its binding partners, and as a competitive antagonist, blocking the receptor's activation by agonists.

A key feature of this compound is its design as a photoaffinity label. nih.gov A radioiodinated version, [125I]-CGP 71872, incorporates a photo-activatable azido (B1232118) group. nih.gov This chemical moiety is stable under normal conditions but, upon exposure to specific wavelengths of light, forms a highly reactive nitrene intermediate. graphpad.com This intermediate can then form a stable, covalent bond with nearby amino acid residues within the ligand's binding pocket on the receptor. nih.govgraphpad.com

This property makes [125I]-CGP 71872 an invaluable tool for irreversibly tagging GABAB receptors. nih.gov Researchers have utilized this probe to identify and characterize the receptor's constituent subunits. For instance, photoaffinity labeling experiments using crude membranes from rat brain revealed two primary ligand-binding species with molecular weights corresponding to the known long (GABABR1a) and short (GABABR1b) isoforms of the GABAB1 subunit. nih.gov The utility of [125I]-CGP 71872 as a photoaffinity ligand was instrumental in the identification of these receptor isoforms during expression cloning studies. nih.gov

This compound acts as a high-affinity antagonist at GABAB receptors. nih.gov An antagonist is a type of ligand that binds to a receptor but does not provoke the biological response that an agonist would. Instead, it blocks or dampens the effects of agonists. tocris.com The antagonistic nature of this compound is demonstrated in competitive binding assays, where it competes with GABA and other known GABAB ligands for the same binding site. nih.gov By occupying the orthosteric binding site on the receptor, this compound prevents the endogenous neurotransmitter GABA from binding and activating the receptor, thereby inhibiting its function. nih.govlibretexts.org

Receptor Subunit Selectivity of this compound

The functional GABAB receptor is an obligate heterodimer, meaning it is composed of two different protein subunits: GABAB1 and GABAB2. libretexts.orgmdpi.comyoutube.com Both are required for the receptor to function correctly. However, research has shown that the binding sites for agonists and competitive antagonists are located exclusively on one of these subunits.

Experimental evidence provides direct confirmation that this compound is a selective antagonist for the GABAB1 subunit. nih.gov Radioligand binding studies and site-directed mutagenesis have established that the orthosteric binding site for GABA and its competitive antagonists is located within the extracellular "Venus flytrap" domain of the GABAB1 subunit. libretexts.org Photoaffinity labeling experiments using [125I]-CGP 71872 have shown that it specifically binds to proteins identified as the GABABR1a and GABABR1b isoforms. nih.gov The specificity of this interaction was further confirmed when these labeled proteins were successfully immunoprecipitated using a GABAB receptor-specific antibody. nih.gov

In contrast to its specific binding to the GABAB1 subunit, this compound does not directly bind to the GABAB2 subunit. nih.gov Photoaffinity labeling experiments utilizing the recombinant GABAB2 receptor subunit failed to show any binding of [125I]-CGP 71872. nih.gov This finding provides direct evidence for the compound's selectivity and aligns with the broader understanding that the GABAB2 subunit's primary roles are in trafficking the GABAB1 subunit to the cell surface and in coupling the receptor to intracellular G-proteins, rather than binding orthosteric ligands. libretexts.orgmdpi.com

Quantitative Analysis of this compound-Receptor Interactions

The interaction between this compound and the GABAB receptor has been characterized quantitatively through competitive binding assays, which measure the ability of unlabeled ligands to displace the radiolabeled [125I]-CGP 71872 from the receptor. This method allows for the determination of the relative binding affinities of various compounds.

The binding of [125I]-CGP 71872 is competitively inhibited in a dose-dependent manner by a range of known GABAB receptor ligands. nih.gov The rank order of potency and the stereospecificity observed in these displacement studies are characteristic of the GABAB receptor. For example, the active enantiomer (-)-baclofen is significantly more potent at displacing [125I]-CGP 71872 than the inactive (+)-baclofen. nih.gov This demonstrates that this compound occupies the pharmacologically relevant binding site. The compound itself exhibits nanomolar affinity for the receptor. nih.gov

The table below presents data from competitive inhibition studies, showing the half-maximal inhibitory concentrations (IC50) for several standard GABAB ligands in displacing [125I]-CGP 71872 binding.

| Competing Ligand | Ligand Type | IC50 (nM) |

|---|---|---|

| GABA | Agonist (Endogenous) | 140 |

| (-)-Baclofen | Agonist | 200 |

| Saclofen | Antagonist | 2000 |

| (+)-Baclofen | Inactive Enantiomer | >100000 |

Ligand Binding Affinity and Potency Determination

This compound is a high-affinity antagonist for the GABA-B receptor, exhibiting a strong binding capacity with an affinity of approximately 1 nM. tandfonline.com This compound, which can be labeled with 125I, is a valuable tool for studying the GABA-B binding site. tandfonline.com The potency of this compound has been quantified using various metrics, including pKd and pIC50 values, which further underscore its high affinity for the receptor. Specifically, it has a reported pKd of 9.0, corresponding to a Kd of 1x10⁻⁹ M. guidetopharmacology.org In displacement assays, this compound demonstrates pIC50 values in the range of 8.3 to 8.4. guidetopharmacology.org As a photoaffinity ligand, this compound has been instrumental in the characterization of the GABA-B1 subunit. guidetopharmacology.orgwestminster.ac.uknih.govqmul.ac.ukscienceopen.comunipd.itbris.ac.uknih.govnih.govunife.itucl.ac.uked.ac.uk

| Parameter | Value | Reference |

|---|---|---|

| Affinity (IC50) | ~ 1 nM | tandfonline.com |

| pKd | 9.0 | guidetopharmacology.org |

| Kd | 1x10-9 M | guidetopharmacology.org |

| pIC50 | 8.3 - 8.4 | guidetopharmacology.org |

Competitive Inhibition Profiles with Endogenous Ligands and Other GABA-B Receptor Modulators

The binding of [125I]-CGP 71872 to the GABA-B receptor is competitively inhibited in a dose-dependent manner by the endogenous ligand GABA, as well as by other known GABA-B receptor modulators such as saclofen and (-)-baclofen. nih.govresearchgate.netresearchgate.net The rank order of potency and the stereospecificity of this inhibition are characteristic of the GABA-B receptor. nih.govresearchgate.netresearchgate.net Notably, the GABA-B receptor antagonist CGP71872 can block GABA-mediated functional responses in cells coexpressing the GABA-B receptor subunits gb1a and gb2. nih.gov This competitive antagonism confirms that this compound interacts with the same binding site as these other ligands.

Structural Insights into GABA-B Receptor Binding of this compound

Identification of Ligand Binding Species and Molecular Weights (e.g., 130 kDa and 100 kDa forms)

Photoaffinity labeling experiments utilizing [125I]-CGP 71872 on crude membranes from rat brain have successfully identified two primary ligand-binding species. nih.gov These two species have approximate molecular weights of 130 kDa and 100 kDa. nih.gov It is believed that these correspond to the long (GABA-B R1a) and short (GABA-B R1b) isoforms of the GABA-B receptor, respectively. nih.gov Further confirmation of the receptor specificity of this compound comes from the immunoprecipitation of these ligand-binding proteins with a GABA-B receptor-specific antibody. nih.gov Double-labeling experiments with both an antibody and the photoaffinity ligand have not suggested the existence of other closely related receptor subtypes or variants. nih.gov

Proposed Binding Sites and Conformational Changes Induced by this compound

Direct evidence from photoaffinity labeling experiments indicates that this compound is a selective antagonist for the GABA-B R1 subunit of the GABA-B receptor. nih.govresearchgate.netresearchgate.net These experiments have surprisingly shown that the recombinant GABA-B R2 receptor does not bind [125I]-CGP 71872. nih.govresearchgate.netresearchgate.net This demonstrates that the binding site for this compound is located on the GABA-B R1 subunit. It is proposed that antagonists such as this compound bind at the same site as agonists and likely act by preventing the formation of a closed state of the binding domain on the GABA-B1 subunit. guidetopharmacology.org

Methodological Advancements and Applications Employing Cgp 71872

Photoaffinity Labeling Techniques Utilizing [125I]-CGP 71872

Photoaffinity labeling is a powerful technique used to identify and characterize ligand-binding proteins within their native environment. nih.gov This method utilizes a ligand, such as CGP 71872, that contains a photoreactive group—in this case, an azido (B1232118) group—and a detectable tag, a radioactive iodine-125 (B85253) isotope. nih.gov Upon binding to its target receptor, the complex is irradiated with ultraviolet (UV) light, which activates the azido group, transforming it into a highly reactive nitrene intermediate. This intermediate rapidly forms a stable, covalent bond with amino acid residues in close proximity within the binding pocket of the receptor. The attached radioisotope then allows for the detection and characterization of the now covalently labeled protein.

The covalent labeling of GABA(B) receptors using [125I]-CGP 71872 typically involves a multi-step protocol. The general workflow begins with the incubation of biological samples, such as crude membrane preparations from rat brain tissue, with [125I]-CGP 71872 in a suitable buffer. nih.gov This incubation is performed in the dark to allow the ligand to reach binding equilibrium with the GABA(B) receptors.

Following the incubation period, the sample is exposed to a source of UV light. This photoactivation step initiates the formation of the covalent bond between the ligand and the receptor. To confirm the specificity of the labeling, control experiments are conducted in parallel. These often include incubating the membranes with the radiolabeled probe in the presence of a high concentration of a non-photoreactive, unlabeled GABA(B) receptor ligand. This competing ligand occupies the binding sites, preventing the photoaffinity probe from binding and, consequently, from covalently labeling the receptor. The significant reduction of the radioactive signal in these control samples confirms that the photoaffinity labeling is specific to the GABA(B) receptor binding site.

Once the GABA(B) receptors are covalently labeled with [125I]-CGP 71872, the protein complexes are solubilized and separated for analysis. A standard technique for this is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Using this method, researchers have identified two predominant protein species labeled by [125I]-CGP 71872 in rat brain membranes. These proteins migrate with apparent molecular weights of approximately 130 kDa and 100 kDa. nih.gov These bands are believed to represent the two main isoforms of the GABA(B)R1 subunit: GABA(B)R1a and GABA(B)R1b, respectively. nih.gov

To definitively confirm the identity of these labeled proteins as GABA(B) receptor subunits, immunoprecipitation experiments are performed. In these assays, a specific antibody that recognizes the GABA(B) receptor is added to the solubilized, labeled protein mixture. The antibody binds to the receptor, and this antibody-receptor complex is then captured, often using protein A/G-coated beads. The captured material is subsequently analyzed for radioactivity. Studies have shown that these labeled proteins are indeed immunoprecipitated by a GABA(B) receptor-specific antibody, confirming the receptor specificity of the photoaffinity probe. nih.gov Furthermore, photoaffinity labeling experiments with recombinant receptors have provided direct evidence that [125I]-CGP 71872 is a selective antagonist for the GABA(B)R1 subunit, as it does not bind to the recombinant GABA(B)R2 receptor subunit. nih.gov

Radioligand Binding Assays for GABA(B) Receptor Characterization

Radioligand binding assays are a cornerstone of pharmacology, providing quantitative data on the interaction between a ligand and a receptor. The high-affinity and selective nature of [125I]-CGP 71872 make it a valuable tool for characterizing the GABA(B) receptor binding site.

Equilibrium binding studies are performed to determine the affinity of ligands for a receptor and to characterize the pharmacology of the binding site. In competition binding assays, a fixed concentration of the radioligand ([125I]-CGP 71872) is incubated with the receptor preparation (e.g., rat brain membranes) along with varying concentrations of an unlabeled competitor compound.

These studies have demonstrated that the binding of [125I]-CGP 71872 is competitively inhibited in a dose-dependent manner by known GABA(B) receptor ligands. nih.gov The rank order of potency and the stereospecificity of this inhibition are characteristic of the GABA(B) receptor. For instance, the agonist (-)-baclofen is significantly more potent at displacing the radioligand than its inactive enantiomer, (+)-baclofen. nih.gov This pharmacological profile confirms that [125I]-CGP 71872 binds to the classic GABA(B) receptor site.

| Parameter | Value | Species | Reference |

|---|---|---|---|

| pKd | 9.0 | Rat | nih.gov |

Beyond equilibrium conditions, understanding the rates at which a ligand associates with (k_on) and dissociates from (k_off) its receptor provides deeper insight into its pharmacological action. These kinetic parameters (binding kinetics) can be more predictive of a drug's in vivo duration of action than affinity (Kd) alone. The association rate constant (k_on) describes the rate of formation of the ligand-receptor complex, while the dissociation rate constant (k_off) describes the stability of that complex over time. The ratio of these two constants (k_off/k_on) determines the equilibrium dissociation constant (Kd).

In Vitro Pharmacological Assays

In vitro pharmacological assays are essential for determining the functional activity of a compound at its target receptor. While binding assays confirm that a ligand interacts with a receptor, functional assays reveal whether the ligand activates (agonist), blocks (antagonist), or reduces basal activity (inverse agonist) of the receptor.

Based on photoaffinity labeling and binding studies, this compound is classified as a selective GABA(B)R1 antagonist. nih.gov To functionally confirm the antagonist properties of a compound like this compound, several in vitro assays can be employed. A common assay for G(i/o)-coupled receptors like the GABA(B) receptor is the [35S]GTPγS binding assay. This assay measures the activation of G proteins, which is the first step in the intracellular signaling cascade following receptor activation by an agonist. An antagonist would be expected to inhibit the increase in [35S]GTPγS binding stimulated by a GABA(B) agonist like GABA or baclofen (B1667701).

Another downstream functional assay measures the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). Since GABA(B) receptors are coupled to G(i/o) proteins, their activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cAMP. In this assay, cells expressing GABA(B) receptors are first treated with a substance like forskolin (B1673556) to stimulate cAMP production. The ability of a GABA(B) agonist to reduce this forskolin-stimulated cAMP level is then measured. An antagonist like this compound would be expected to block the agonist-induced reduction in cAMP levels. While these are the standard assays for confirming antagonism at GABA(B) receptors, specific functional data for this compound from these assays is not widely available in the scientific literature.

Cell-Based Assays for GABA-B Receptor Function

While this compound is known as a potent GABA-B receptor antagonist, specific studies detailing its application in the following cell-based functional assays to measure cAMP accumulation, intracellular calcium dynamics, or potassium channel modulation in the specified cell lines and expression systems have not been prominently identified in the reviewed scientific literature. General principles of how a GABA-B receptor antagonist would be expected to function in these assays are understood. For instance, in a cAMP accumulation assay, an antagonist would be expected to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP levels. Similarly, its effect on intracellular calcium dynamics and potassium channel modulation would be to counteract the effects of a GABA-B agonist. However, without specific research findings for this compound, a detailed analysis in these contexts cannot be provided.

Scientific literature reviewed did not provide specific data on the use of this compound in cAMP accumulation assays performed in Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.

Specific studies employing this compound to evaluate intracellular calcium dynamics mediated by GABA-B receptors were not identified in the reviewed literature.

Detailed research findings on the use of this compound for the assessment of potassium channel modulation in heterologous expression systems such as Xenopus oocytes or HEK 293 cells are not available in the reviewed scientific literature.

Membrane Preparations and Tissue Slice Studies

This compound has been instrumental in studies involving membrane preparations, particularly for the characterization of GABA-B receptors in the rat cerebral cortex. Its application in electrophysiological recordings in brain slices is anticipated based on its antagonist properties, though specific studies featuring this compound are not detailed in the available literature.

A significant application of this compound has been in the photoaffinity labeling of GABA-B receptors in crude membranes prepared from the rat brain. A radioiodinated version of the compound, [125I]-CGP 71872, which contains a photo-activatable azido group, was synthesized for this purpose. nih.gov

Photoaffinity labeling experiments with [125I]-CGP 71872 revealed two main ligand-binding species with approximate molecular weights of 130 and 100 kDa. nih.gov These were identified as the long (GABA-B R1a) and short (GABA-B R1b) isoforms of the GABA-B receptor. nih.gov The specificity of this binding was confirmed through immunoprecipitation with a GABA-B receptor-specific antibody. nih.gov

Further validating its utility, the binding of [125I]-CGP 71872 was competitively inhibited by a range of known GABA-B receptor ligands in a dose-dependent manner. The rank order of potency for this inhibition was characteristic of the GABA-B receptor. nih.gov Notably, these experiments also provided direct evidence that this compound is a selective antagonist for the GABA-B R1 subunit, as it did not bind to the recombinant GABA-B R2 receptor. nih.gov

| Compound | Inhibitory Potency |

|---|---|

| Cold this compound | Dose-dependent inhibition |

| GABA | Dose-dependent inhibition |

| Saclofen | Dose-dependent inhibition |

| (-)-Baclofen | Dose-dependent inhibition |

| (+)-Baclofen | Dose-dependent inhibition |

| (L)-Glutamic acid | Dose-dependent inhibition |

While the potent antagonist nature of this compound at GABA-B receptors suggests its potential utility in electrophysiological studies to block GABA-B receptor-mediated effects in brain slices, specific research articles detailing its use in electrophysiological recordings in hippocampal or neocortical slices were not identified in the reviewed literature.

Electrophysiological Recordings in Brain Slices (e.g., Hippocampal, Neocortical)

Analysis of Neuronal Membrane Hyperpolarization

While direct studies employing this compound specifically for the analysis of neuronal membrane hyperpolarization are not extensively documented in publicly available literature, its role as a potent and selective antagonist for the GABA-B receptor R1 subunit provides a clear theoretical framework for its application in this area. GABA-B receptors are metabotropic receptors that, upon activation, lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. cellsignal.com This efflux of potassium ions from the neuron results in a hyperpolarization of the cell membrane, making it less likely to fire an action potential.

Furthermore, given that this compound is a photoaffinity ligand, its use could potentially allow for the irreversible blockade of GABA-B R1 subunits in specific neuronal populations or even subcellular compartments when combined with targeted light application. nih.gov This would offer a powerful method to study the long-term consequences of GABA-B R1 subunit blockade on neuronal excitability and resting membrane potential.

Investigation of Synaptic Plasticity

The investigation of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), represents another area where this compound can be a valuable research tool. GABA-B receptors are known to play a crucial modulatory role in synaptic plasticity. Presynaptically, they can inhibit the release of neurotransmitters, while postsynaptically, they contribute to the slow inhibitory postsynaptic potential (IPSP), which can influence the induction thresholds for LTP and LTD. cellsignal.com

Studies have demonstrated that the application of GABA-B receptor antagonists can facilitate the induction of LTP. researchgate.net For instance, the GABA-B antagonist CGP 55845 has been shown to impact the induction of LTP in the hippocampus. nih.gov As a selective antagonist of the GABA-B R1 subunit, this compound offers a more refined tool to probe the specific contribution of this subunit to the modulation of synaptic plasticity.

In a typical LTP experiment, a high-frequency stimulation (HFS) protocol is delivered to a synaptic pathway, and the resulting potentiation of the synaptic response is measured. By applying this compound, researchers could investigate how the blockade of the GABA-B R1 subunit affects the magnitude and duration of LTP. A facilitation of LTP in the presence of this compound would suggest that the tonic activation of GABA-B R1-containing receptors normally acts as a brake on plasticity. The use of the radioiodinated form of this compound could further aid in localizing the specific receptor populations involved in these plastic changes within complex neuronal circuits. nih.gov

Biochemical and Molecular Approaches

Immunoprecipitation with GABA-B Receptor-Specific Antibodies

The unique properties of this compound as a photoaffinity ligand have been instrumental in its use in conjunction with immunoprecipitation to isolate and identify GABA-B receptor subunits. Photoaffinity labeling involves the use of a ligand that forms a covalent bond with its receptor upon exposure to light. The radioiodinated version of this compound, [125I]-CGP 71872, is particularly well-suited for this purpose.

In a key study, crude membranes from rat brain were incubated with [125I]-CGP 71872 and then exposed to UV light to induce covalent cross-linking between the ligand and the GABA-B R1 subunit. nih.gov Following this photo-labeling step, the membrane proteins were solubilized, and immunoprecipitation was performed using an antibody specific to the GABA-B receptor. This process selectively pulls down the GABA-B receptor and any proteins covalently attached to it, in this case, the [125I]-CGP 71872. The immunoprecipitated proteins can then be analyzed, confirming the specificity of the photoaffinity probe for the GABA-B receptor. nih.gov This combined technique of photoaffinity labeling followed by immunoprecipitation provides robust evidence for the direct interaction between this compound and the GABA-B R1 subunit.

| Step | Description | Purpose |

| 1. Incubation | Crude brain membranes are incubated with [125I]-CGP 71872. | To allow the photoaffinity ligand to bind to its target receptor. |

| 2. Photoactivation | The mixture is exposed to UV light. | To induce a covalent bond between [125I]-CGP 71872 and the GABA-B R1 subunit. |

| 3. Solubilization | Membrane proteins are solubilized using detergents. | To release the receptor-ligand complexes from the membrane for further analysis. |

| 4. Immunoprecipitation | A GABA-B receptor-specific antibody is added to the solubilized proteins. | To selectively isolate the GABA-B receptor and its covalently bound ligand. |

| 5. Analysis | The immunoprecipitated complex is analyzed (e.g., by SDS-PAGE and autoradiography). | To confirm the specific labeling of the GABA-B receptor by [125I]-CGP 71872. |

Western Blot Analysis for Receptor Subunit Identification

Following photoaffinity labeling with [125I]-CGP 71872 and subsequent separation of proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), Western blot analysis is a critical step for the identification of the specific GABA-B receptor subunits.

Research has shown that photoaffinity labeling of rat brain membranes with [125I]-CGP 71872 identifies two predominant protein bands. nih.gov Subsequent analysis by Western blotting with antibodies that recognize GABA-B R1 subunits confirms the identity of these bands. The higher molecular weight band, at approximately 130 kDa, corresponds to the GABA-B R1a isoform, while the lower molecular weight band, at around 100 kDa, represents the GABA-B R1b isoform. nih.govresearchgate.net This technique has been pivotal in demonstrating the differential tissue distribution of these two isoforms. For instance, both GABA-B R1a and R1b are co-expressed in the brain, whereas only the R1b form is detected in the kidney and liver, and the R1a form is selectively expressed in the spleen and prostate. nih.gov

The specificity of this compound for the GABA-B R1 subunit is further highlighted by the finding that it does not bind to the recombinant GABA-B R2 receptor in photoaffinity labeling experiments. nih.gov This makes this compound an invaluable tool for specifically studying the GABA-B R1 subunit and its isoforms through Western blot analysis.

| Receptor Subunit | Apparent Molecular Weight (kDa) | Reference |

| GABA-B R1a | ~130 | nih.govresearchgate.net |

| GABA-B R1b | ~100 | nih.govresearchgate.net |

Preclinical Research Findings and Mechanistic Insights from Cgp 71872 Studies

Elucidation of GABAB Receptor-Mediated Signal Transduction Pathways

Studies utilizing antagonists like CGP 71872 have been fundamental to confirming and exploring the sequence of molecular events that follow GABAB receptor activation. When an agonist binds to the GABAB receptor, it initiates a conformational change that triggers a cascade of intracellular events, fine-tuning inhibitory synaptic transmission. idrblab.netgenecards.org The primary mechanism involves the activation of heterotrimeric G-proteins, which in turn modulate the activity of various downstream effectors. idrblab.netgenecards.org

The GABAB receptor exerts its influence on cellular activity primarily through its coupling to the Gi/Go family of heterotrimeric G-proteins. nih.govbris.ac.uknih.gov The functional GABAB receptor is a heterodimer composed of two subunits: GABAB1 and GABAB2. genecards.orggenecards.orgnih.gov Preclinical research has clarified that the GABAB1 subunit is responsible for binding ligands such as the endogenous agonist GABA or antagonists like this compound. guidetopharmacology.orgnih.gov Upon ligand binding to GABAB1, the associated GABAB2 subunit mediates the coupling to and activation of Gi/Go proteins. guidetopharmacology.orgidrblab.netgenecards.org This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, both of which can then interact with downstream effector proteins.

Table 1: GABAB Receptor G-Protein Coupling Mechanism

| Component | Function | Key Findings |

|---|---|---|

| GABAB Receptor | Metabotropic receptor for GABA | Exists as a heterodimer of GABAB1 and GABAB2 subunits. genecards.orggenecards.orgnih.gov |

| GABAB1 Subunit | Ligand-binding domain | Contains the orthosteric binding site for agonists (e.g., GABA) and antagonists (e.g., this compound). guidetopharmacology.orgnih.gov |

| GABAB2 Subunit | Signal-transducing domain | Mediates the coupling to and activation of intracellular G-proteins. guidetopharmacology.orgidrblab.netgenecards.org |

| Gi/Go Proteins | Heterotrimeric signal transducers | Activated upon agonist binding to the receptor, initiating downstream signaling. nih.govbris.ac.uk |

Once activated, the dissociated subunits of the Gi/Go proteins modulate several intracellular effector systems. These interactions are central to the GABAB receptor's role in regulating neuronal excitability and neurotransmitter release. idrblab.net

A canonical signaling pathway for Gi/o-coupled receptors, including the GABAB receptor, is the inhibition of adenylate cyclase. idrblab.netnih.gov The activated Gαi/o subunit directly binds to and inhibits this enzyme, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). guidetopharmacology.org This decrease in cAMP levels subsequently reduces the activity of cAMP-dependent protein kinases, altering the phosphorylation state and activity of numerous cellular proteins.

In addition to inhibiting adenylate cyclase, GABAB receptor activation has been shown to stimulate phospholipase A2 (PLA2). idrblab.net This effector enzyme is responsible for hydrolyzing membrane phospholipids (B1166683) to produce arachidonic acid, a precursor for various bioactive lipids known as eicosanoids. This pathway represents another mechanism by which GABAB receptor signaling can influence cellular function and inflammation.

A major consequence of GABAB receptor activation, particularly in postsynaptic neurons, is the modulation of ion channel activity. The Gβγ subunits released from the activated Gi/Go protein directly bind to and activate G-protein-coupled inwardly rectifying potassium (Kir3 or GIRK) channels. nih.govbris.ac.ukguidetopharmacology.orgidrblab.netnih.gov This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. guidetopharmacology.org This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, resulting in a slow and prolonged inhibitory postsynaptic potential (IPSP) and a general decrease in neuronal excitability. idrblab.netgenecards.org

Presynaptically, the primary mechanism of action for GABAB receptors is the inhibition of neurotransmitter release. This is achieved through the modulation of voltage-dependent calcium channels by the Gβγ subunits. idrblab.netgenecards.org Specifically, GABAB receptor activation down-regulates high-voltage activated N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channels. guidetopharmacology.orgidrblab.net The inhibition of these channels reduces the influx of calcium into the presynaptic terminal upon arrival of an action potential. Since calcium influx is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, this reduction leads to a decrease in the release of neurotransmitters into the synaptic cleft. idrblab.netgenecards.org

Table 2: Downstream Effectors of GABAB Receptor Activation

| Effector | Modulating G-Protein Subunit | Consequence of Modulation | Primary Location/Function |

|---|---|---|---|

| Adenylate Cyclase | Gαi/o | Inhibition | Decreased intracellular cAMP levels. idrblab.netguidetopharmacology.org |

| Phospholipase A2 | Not specified | Stimulation | Increased production of arachidonic acid. idrblab.net |

| Kir3 Channels | Gβγ | Activation | K+ efflux, membrane hyperpolarization (postsynaptic inhibition). idrblab.netgenecards.orgnih.gov |

| Cav2.1, Cav2.2 Channels | Gβγ | Inhibition | Reduced Ca2+ influx, decreased neurotransmitter release (presynaptic inhibition). guidetopharmacology.orgidrblab.net |

Downstream Effector Modulation

Investigations into GABAB Receptor Subunit Trafficking and Localization

This compound has been instrumental in the characterization and localization of GABAB receptor subunits. A radioiodinated version of the compound, [125I]-CGP 71872, was developed as a photoaffinity label. nih.gov This tool allows for the irreversible binding to its target receptor upon photoactivation, enabling researchers to identify and track the receptor subunits. Photoaffinity labeling experiments using [125I]-CGP 71872 on crude membranes from rat brain revealed two primary ligand-binding proteins with molecular weights of approximately 130 kDa and 100 kDa. nih.gov These were identified as the long (GABABR1a) and short (GABABR1b) isoforms of the GABABR1 subunit, respectively. Further confirming its specificity, the binding of [125I]-CGP 71872 was competitively inhibited by other known GABAB receptor ligands, and immunoprecipitation with a GABAB receptor-specific antibody confirmed the identity of the labeled proteins. nih.gov

Notably, these experiments provided direct evidence that this compound is a selective antagonist for the GABABR1 subunit, as the recombinant GABABR2 subunit did not bind [125I]-CGP 71872. nih.gov This selectivity has made this compound and its derivatives indispensable for isolating and studying the function and distribution of the GABABR1 subunit.

The use of [125I]-CGP 71872 as a photoaffinity label has been pivotal in mapping the differential tissue distribution of GABAB receptor isoforms containing the GABAB1a and GABAB1b subunits. nih.gov Studies in rats and dogs demonstrated that the expression of these subunits varies significantly across different tissues.

In the central nervous system and certain peripheral tissues, the two isoforms are co-expressed. However, a distinct pattern of selective expression was observed in other areas. For instance, only the shorter GABABR1b isoform was detected in the kidney and liver, whereas the longer GABABR1a form was selectively expressed in the adrenal gland, pituitary, spleen, and prostate. nih.gov This differential localization suggests that the two isoforms may have distinct physiological roles depending on their location. Within neurons, the GABAB1a isoform, which contains two short consensus repeats at its N-terminus, is preferentially localized to the presynaptic terminal. biorxiv.org

Table 1: Differential Tissue Expression of GABABR1a and GABABR1b Subunits in Rats as Determined by [125I]-CGP 71872 Labeling This table is based on data from photoaffinity labeling experiments. nih.gov

| Tissue | GABABR1a Expression | GABABR1b Expression |

| Brain | Present | Present |

| Spinal Cord | Present | Present |

| Stomach | Present | Present |

| Testis | Present | Present |

| Kidney | Absent | Present |

| Liver | Absent | Present |

| Adrenal Gland | Present | Absent |

| Pituitary | Present | Absent |

| Spleen | Present | Absent |

| Prostate | Present | Absent |

Information regarding the use of this compound in studies investigating the role of Amyloid Precursor Protein (APP) in the axonal trafficking of GABAB receptors is not available in the reviewed scientific literature. General research on APP indicates it is trafficked anterogradely along axons, mediated by kinesin-1, and is processed during transit. nih.gov However, a direct experimental link between this compound and APP-mediated trafficking has not been established.

Neurotransmitter Release Modulation in Preclinical Models

Presynaptic GABAB receptors are critical regulators of neurotransmitter release. As G-protein coupled receptors, their activation typically leads to the inhibition of voltage-gated calcium channels, which is a key step in preventing vesicle fusion and neurotransmitter exocytosis. youtube.com GABAB receptor antagonists, by blocking these receptors, can prevent this inhibition and thereby increase the release of neurotransmitters.

GABAB receptors located on glutamatergic nerve terminals are known as heteroreceptors. Their activation by GABA inhibits the release of glutamate (B1630785). nih.gov Preclinical studies using the GABAB agonist baclofen (B1667701) have repeatedly demonstrated a marked, concentration-dependent inhibition of excitatory postsynaptic currents (EPSCs), which is indicative of reduced glutamate release. nih.gov This inhibitory effect can be reversed by GABAB receptor antagonists. For example, the baclofen-induced inhibition of EPSCs in the basolateral amygdala was selectively abolished by the antagonist CGP55845A. nih.gov Studies comparing a wide range of GABAB antagonists have shown that their potency in reversing agonist-induced inhibition of glutamate release correlates well with their binding affinity for the GABAB receptor. nih.gov This suggests that potent antagonists like this compound would similarly block the inhibitory effect of GABAB receptor activation on glutamate release, thereby facilitating it.

GABAB receptors are also located on GABAergic nerve terminals, where they function as autoreceptors to provide negative feedback on GABA release. nih.gov Activation of these autoreceptors inhibits further exocytosis of GABA. GABAB antagonists block this self-inhibition, leading to an increase in GABA release from the presynaptic terminal. Research on a series of potent phosphinic acid-based GABAB receptor antagonists, including compounds structurally related to this compound, has demonstrated their ability to antagonize GABAB autoreceptors. researchgate.net This action was measured by an increase in electrically-evoked [3H]-GABA release from rat cortical slices. researchgate.net A comparative study of nine different GABAB antagonists found a strong correlation between their potency in increasing [3H]-GABA release and their binding affinity, indicating that this effect is a hallmark of GABAB receptor antagonism. nih.gov

Table 2: Effects of GABAB Receptor Ligands on Neurotransmitter Release This table summarizes the general findings from preclinical studies on GABAB receptor modulation.

| Ligand Type | Target Receptor | Effect on Presynaptic Terminal | Consequence for Release |

| Agonist (e.g., baclofen) | GABAB Heteroreceptor (on glutamate terminal) | Inhibition of Ca2+ channels | Inhibition of Glutamate Release nih.gov |

| Antagonist (e.g., this compound class) | GABAB Heteroreceptor (on glutamate terminal) | Blocks agonist-mediated inhibition | Facilitation of Glutamate Release nih.govnih.gov |

| Agonist (e.g., baclofen) | GABAB Autoreceptor (on GABA terminal) | Inhibition of Ca2+ channels | Inhibition of GABA Release nih.gov |

| Antagonist (e.g., this compound class) | GABAB Autoreceptor (on GABA terminal) | Blocks auto-inhibition | Increase in GABA Release nih.govresearchgate.net |

Inhibition of Acetylcholine (B1216132) Release in Peripheral Tissues

The regulation of acetylcholine (ACh) release in peripheral tissues is a critical component of neuromuscular transmission. Research into the tripartite neuromuscular junction (NMJ) has identified a modulatory pathway involving GABAergic signaling. In this system, terminal Schwann cells (TSCs) can release gamma-aminobutyric acid (GABA), which then acts on presynaptic GABA(B) receptors located on the motor nerve terminal. researchgate.netabberior.rocks Activation of these presynaptic GABA(B) receptors leads to a reduction in the release of acetylcholine from the nerve ending. researchgate.netabberior.rocks

This inhibitory mechanism suggests that the application of a GABA(B) receptor antagonist would block this negative feedback loop. By preventing GABA from binding to the presynaptic receptors, an antagonist would consequently prevent the reduction in acetylcholine release, thereby maintaining or enhancing cholinergic transmission at the neuromuscular junction. researchgate.net Studies have shown that inhibiting the metabotropic GABA(B) receptor prevents the reduction in the quantal content of the end-plate potential that is otherwise induced by cholinesterase inhibitors. abberior.rocks Therefore, a potent antagonist like this compound is expected to counteract the GABA-mediated inhibition of ACh release in peripheral sites such as the NMJ.

Effects on Substance P Release

GABA(B) receptors play a significant role in modulating the release of various neurotransmitters, including neuropeptides like Substance P. In the dorsal horn of the rat spinal cord, activation of presynaptic GABA(B) receptors has been shown to decrease the electrically-evoked release of Substance P-like immunoreactivity. nih.gov This inhibitory control is a key mechanism for regulating nociceptive transmission.

The use of selective GABA(B) receptor antagonists has been instrumental in elucidating this pathway. Studies have demonstrated that certain GABA(B) antagonists can effectively reverse the inhibition of Substance P release caused by GABA(B) agonists like (-)-baclofen. nih.gov For instance, the antagonist CGP56999A was found to be an effective antagonist of the baclofen-induced inhibition of Substance P release. nih.gov This indicates that blocking these receptors can disinhibit the release of Substance P from nerve terminals. Consequently, a potent antagonist such as this compound would be predicted to interfere with this inhibitory control, potentially leading to an increase or facilitation of Substance P release in regions where it is under tonic GABAergic control.

Structure-Activity Relationship (SAR) Studies Related to this compound Analogs

The development of high-affinity, selective GABA(B) receptor antagonists, including this compound, has been heavily reliant on systematic structure-activity relationship (SAR) studies. These investigations have focused on modifying the structure of GABA to create molecules that bind to the receptor with high affinity without activating it. A pivotal breakthrough in this area was the exploration of phosphinic acid derivatives as bioisosteres of the carboxylic acid moiety of GABA.

Rational Design of High-Affinity GABAB Receptor Antagonists

The rational design of potent GABA(B) antagonists evolved from early, lower-affinity compounds. A key strategy involved replacing the carboxyl group of GABA with a phosphinic acid group. This modification was foundational in creating a new class of antagonists. mdpi.com Further SAR studies revealed that the potency of these phosphinic acid analogues could be dramatically increased by introducing bulky, lipophilic substituents. mdpi.com

Specifically, the addition of benzyl (B1604629) groups to the phosphinic acid core structure was found to yield high-affinity antagonists with potencies in the low nanomolar range. mdpi.com This enhancement in affinity is attributed to the interaction of the lipophilic moiety with a corresponding hydrophobic pocket within the GABA(B) receptor's binding site. The synthesis of this compound, which incorporates a complex substituted aromatic group, represents a culmination of this rational design approach. Its structure includes not only the core phosphinic acid but also a photoactivatable azido (B1232118) group and an iodine atom for radio-labeling, making it a sophisticated tool for receptor characterization. nih.gov

Exploration of Phosphinic Acid Derivatives as Receptor Ligands

The exploration of phosphinic acid derivatives has been a highly fruitful area in the development of GABA receptor ligands. These compounds have proven to be versatile scaffolds for creating potent and selective antagonists for GABA(B) receptors. mdpi.comnih.govnih.gov The phosphinic acid moiety serves as an effective mimic of the endogenous ligand's carboxylic acid group, allowing for strong interaction with the receptor's binding site.

The versatility of this chemical class allowed for the development of radioligands that were instrumental in the eventual cloning and identification of the GABA(B) receptor. mdpi.com The ability to systematically modify the structure, such as by creating cyclic phosphinic acids or adding various substituents, has enabled researchers to fine-tune the pharmacological properties of these ligands, leading to compounds with high selectivity for GABA(B) receptors over GABA(A) or GABA(C) receptors. nih.govnih.gov This targeted exploration led directly to the creation of advanced research tools like this compound.

In Vivo Pharmacological Characterization in Animal Models

The potent and selective nature of this compound, particularly its radiolabeled form, [125I]-CGP 71872, has made it an invaluable tool for the in vivo and ex vivo pharmacological characterization of GABA(B) receptors in animal models. Its high affinity and specific binding properties allow for precise localization and quantification of receptor subtypes in various tissues.

Characterization of GABAB Receptor Function in Rodent Brain

One of the most significant applications of this compound has been in the characterization of GABA(B) receptor isoforms and their distribution in the rodent brain. nih.gov Using [125I]-CGP 71872 as a photoaffinity label, researchers conducted experiments on crude membranes prepared from rat brain. nih.gov These studies revealed two primary ligand-binding species with molecular weights of approximately 130 and 100 kDa. nih.gov These were identified as the long (GABA(B)R1a) and short (GABA(B)R1b) forms of the GABA(B) receptor, respectively. nih.gov

The specificity of this binding was confirmed through competitive inhibition experiments, where the binding of [125I]-CGP 71872 was displaced by known GABA(B) ligands in a manner characteristic of the receptor. nih.gov Furthermore, these photoaffinity labeling studies provided direct evidence that this compound is a selective antagonist for the GABA(B)R1 subunit, as it did not bind to the recombinant GABA(B)R2 receptor. nih.gov This research also mapped the differential tissue distribution of the GABA(B)R1a and GABA(B)R1b isoforms across various regions of the rat, as detailed in the table below. nih.gov

Table 1: Distribution of GABA(B) Receptor Isoforms in Rat Tissues as Determined by [125I]-CGP 71872 Photoaffinity Labeling

| Tissue | GABA(B)R1a (130 kDa) | GABA(B)R1b (100 kDa) |

|---|---|---|

| Brain | Expressed | Expressed |

| Spinal Cord | Expressed | Expressed |

| Stomach | Expressed | Expressed |

| Testis | Expressed | Expressed |

| Kidney | Not Detected | Expressed |

| Liver | Not Detected | Expressed |

| Adrenal Gland | Selectively Expressed | Not Detected |

| Pituitary | Selectively Expressed | Not Detected |

| Spleen | Selectively Expressed | Not Detected |

This table was generated based on data from Belley M, et al. Bioorg Med Chem. 1999. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (-)-baclofen |

| (+)-baclofen |

| Acetylcholine (ACh) |

| This compound |

| [125I]-CGP 71872 |

| CGP56999A |

| GABA (gamma-aminobutyric acid) |

| L-glutamic acid |

| saclofen |

Studies in Genetically Modified Animal Models (e.g., Receptor Knockout Mice)

Mice lacking the GABAB(1) subunit (GABAB(1)-/-) exhibit a range of severe neurological phenotypes, including spontaneous seizures, hyperalgesia (increased sensitivity to pain), hyperlocomotor activity, and memory impairment. nih.govjneurosci.org Similarly, mice deficient in the GABAB(2) subunit display an analogous set of abnormalities. jneurosci.org These findings underscore that the lack of functional heterodimeric GABAB(1,2) receptors is the root cause of these profound neurological deficits. jneurosci.org The use of selective ligands like this compound, which specifically binds to the GABAB(1) subunit, is critical in such models to confirm that the observed effects are directly mediated by this subunit. nih.gov

A primary function of GABAB receptors is the regulation of neuronal excitability. Studies using knockout mice have revealed significant alterations in this fundamental process when specific receptor subunits are absent. In mice lacking the GABAB(1) subunit, there are observable rearrangements in neuronal networks and altered neuronal excitability in the central nervous system. nih.gov This is consistent with the role of GABAB receptors in mediating slow and prolonged synaptic inhibition.

The absence of these receptors disrupts the delicate balance between excitation and inhibition, often leading to a state of hyperexcitability. This is demonstrated by the fact that GABAB(1) knockout mice are characterized by spontaneous seizures. nih.gov The loss of GABAB-mediated inhibition, which normally serves to dampen neuronal firing, leaves the neural circuits more susceptible to uncontrolled, synchronous activity that manifests as seizures. These models provide a platform to investigate how compounds targeting GABAB receptors might restore balance in circuits prone to hyperexcitability.

The deletion of GABAB receptor subunits leads to distinct and measurable behavioral changes, or phenotypes. Mice with a complete knockout of the GABAB(1) subunit exhibit a clear set of behavioral abnormalities.

Key Phenotypes Observed in GABAB(1) Knockout Mice:

Spontaneous Seizures: A hallmark of GABAB(1) deficiency, indicating a loss of critical inhibitory control in the brain. nih.govjneurosci.org

Hyperalgesia: Increased sensitivity to painful stimuli, suggesting a role for GABAB receptors in modulating nociceptive pathways. nih.govjneurosci.org

Hyperlocomotor Activity: Increased spontaneous movement and hyperactivity. nih.govjneurosci.org

Memory Impairment: Deficits in learning and memory tasks, highlighting the importance of GABAB receptor signaling in cognitive processes. nih.govjneurosci.org

Reproductive Dysfunction: Female knockout mice show disrupted estrous cycles and significantly compromised fertility. nih.gov

These phenotypes, summarized in the table below, provide a comprehensive picture of the widespread physiological roles of the GABAB(1) subunit.

| Feature | Observation in GABAB(1) Knockout Mice | Source |

| Neurological | Spontaneous epileptic seizures | nih.govjneurosci.org |

| Sensory | Hyperalgesia (increased pain sensitivity) | nih.govjneurosci.org |

| Behavioral | Hyperlocomotor activity | nih.govjneurosci.org |

| Cognitive | Memory impairment | nih.govjneurosci.org |

| Reproductive | Disrupted estrous cycle, reduced fertility | nih.gov |

Differential Tissue Distribution of GABAB Receptor Isoforms in Animal Species (e.g., Rat and Dog)

Photoaffinity labeling studies utilizing a radioiodinated version of this compound, [¹²⁵I]-CGP 71872, have been instrumental in elucidating the tissue distribution of GABAB receptor isoforms. nih.gov Because this compound is a selective antagonist for the GABAB(1) subunit, this technique allows for the specific identification and characterization of the two major splice variants, GABABR1a and GABABR1b. nih.gov

Research in rats has revealed a diverse and differential expression pattern of these two isoforms across various tissues. In some tissues, both isoforms are present, while in others, one isoform is exclusively or predominantly expressed. For instance, both GABABR1a and GABABR1b are co-expressed in the brain, spinal cord, stomach, and testis. nih.gov In contrast, only the shorter GABABR1b isoform was detected in the kidney and liver. nih.gov Conversely, the long GABABR1a form was selectively expressed in the adrenal gland, pituitary, spleen, and prostate. nih.gov This differential distribution suggests that the isoforms may have specialized functions in different organ systems. These findings from studies in rats and dogs highlight the complexity of the GABAB receptor system throughout the body. nih.gov

The following table summarizes the distribution of GABABR1a and GABABR1b receptor isoforms in various rat tissues as identified through studies involving this compound. nih.gov

| Tissue | GABABR1a Expression | GABABR1b Expression | Source |

| Brain | Present | Present | nih.gov |

| Spinal Cord | Present | Present | nih.gov |

| Stomach | Present | Present | nih.gov |

| Testis | Present | Present | nih.gov |

| Kidney | Not Detected | Present | nih.gov |

| Liver | Not Detected | Present | nih.gov |

| Adrenal Gland | Present | Not Detected | nih.gov |

| Pituitary | Present | Not Detected | nih.gov |

| Spleen | Present | Not Detected | nih.gov |

| Prostate | Present | Not Detected | nih.gov |

Q & A

Q. How to contextualize this compound’s efficacy relative to analogs in peer-reviewed literature?

- Methodological Answer :

- Step 1 : Construct a comparative table of key parameters (e.g., potency, selectivity, toxicity) across published analogs.

- Step 2 : Use systematic review frameworks (e.g., PRISMA) to minimize bias in literature selection.

- Step 3 : Highlight mechanistic distinctions (e.g., allosteric vs. orthosteric binding) to justify novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.